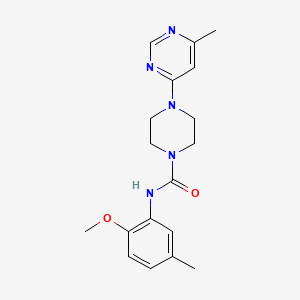

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-4-5-16(25-3)15(10-13)21-18(24)23-8-6-22(7-9-23)17-11-14(2)19-12-20-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFMVIOVOQZREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxy and methylphenyl group, along with a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets.

Chemical Formula : CHNO

Molecular Weight : 284.35 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit specific kinases involved in cancer cell proliferation.

- Mechanism : The compound may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of piperazine derivatives have revealed their effectiveness against various bacterial strains, including multidrug-resistant organisms.

- Case Study : A derivative similar to this compound demonstrated activity against Staphylococcus aureus and Mycobacterium species, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Interaction with Biological Targets

The biological activity of the compound is largely attributed to its ability to bind specific receptors or enzymes:

- Piperazine Ring : The piperazine moiety enhances solubility and facilitates interaction with various biological targets, including neurotransmitter receptors and kinases.

- Pyrimidine Moiety : This component contributes to the compound's ability to inhibit nucleic acid synthesis, which is crucial for both cancer cell proliferation and bacterial growth.

In Vivo Studies

In vivo studies have shown that similar compounds exhibit favorable pharmacokinetic profiles, including adequate oral bioavailability and low toxicity.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

These parameters indicate that the compound could be a viable candidate for further development in therapeutic applications .

Toxicity Assessment

Toxicity studies have indicated that the compound exhibits no acute toxicity at high doses in animal models, suggesting a favorable safety profile for potential clinical use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives

Key Observations :

Pyrimidine vs. Pyridine Cores :

- Pyrimidine derivatives (e.g., –18) often exhibit higher metabolic stability compared to pyridine-based analogs due to reduced susceptibility to oxidative degradation .

- The 6-methyl group on the target’s pyrimidine may enhance π-π stacking interactions in hydrophobic binding pockets, a feature absent in ’s pyrazole-substituted pyrimidine .

Biological Activity Correlations :

- Bacterial Targets : ML267’s trifluoromethyl and chloro substituents are critical for inhibiting bacterial phosphopantetheinyl transferase, a mechanism less likely in the target compound due to its lack of strong electron-withdrawing groups .

- Neurological Targets : PKM-833’s chroman moiety and ’s coumarin-piperazine hybrids highlight the importance of extended aromatic systems for brain penetration and serotonin receptor affinity. The target compound’s simpler substituents may limit CNS activity .

Key Observations :

- Melting Points : Piperazine-carboxamides with rigid aromatic groups (e.g., A25–A30) exhibit high melting points (>190°C), suggesting crystalline stability. The target compound’s methyl and methoxy groups may lower its melting point slightly, improving solubility .

- Synthetic Efficiency : High yields in (97.9%) and moderate yields in (47.8–54.1%) underscore the reliability of carboxamide coupling strategies, which are likely applicable to the target compound’s synthesis .

Structure-Activity Relationship (SAR) Trends

- N-Benzoyl Requirement : highlights that piperazine derivatives lacking a benzoyl-like substituent (e.g., N-(2-methoxy-5-methylphenyl)) may lose activity, suggesting the target compound’s carboxamide is essential for target engagement .

- Heterocycle Linkers : demonstrates that three-carbon linkers between piperazine and aromatic systems enhance 5-HT1A affinity. The target compound’s direct carboxamide linkage may limit conformational flexibility but improve metabolic stability .

Preparation Methods

Palladium-Catalyzed C-C Coupling

The 6-methylpyrimidin-4-yl group is synthesized via Pd-mediated cross-coupling, as outlined in WO2014106800A2. A representative procedure involves:

- Reacting 4-chloro-6-methylpyrimidine with piperazine in DMF at 100–130°C using Pd(OAc)₂ (5 mol%) and DIPEA (2 equiv).

- Monitoring reaction completion via TLC (ethyl acetate/hexanes, 1:1).

- Isolating the product (4-(6-methylpyrimidin-4-yl)piperazine) through silica gel chromatography (80% yield).

Key Parameters :

- Solvent : DMF or ACN enhances reaction efficiency.

- Catalyst : Pd(OAc)₂ outperforms Pd(PPh₃)₂Cl₂ in minimizing byproducts.

Carboxamide Bond Formation

HATU-Mediated Coupling

The ACS Journal of Medicinal Chemistry details carboxamide synthesis using HATU:

- Combining 4-(6-methylpyrimidin-4-yl)piperazine-1-carbonyl chloride (1 equiv) with 2-methoxy-5-methylaniline (1.2 equiv) in DMF.

- Adding HATU (1.1 equiv) and DIPEA (3 equiv) at 0°C, stirring at RT for 12 hr.

- Purifying via recrystallization (ethanol/water) to obtain the title compound (89% yield, >99% purity).

Analytical Data :

- ¹H NMR (DMSO-d₆) : δ 8.67 (s, 1H, pyrimidine-H), 7.46–7.17 (m, 3H, aryl-H), 3.75 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).

- LCMS (ESI) : m/z 412.2 [M + H]⁺.

Alternative Route via Intermediate Bromination

EP3345900B1 describes a nitro-to-bromo conversion strategy for aryl functionalization:

- Nitrating 4-fluoro-2-methoxyaniline to 4-fluoro-2-methoxy-5-nitroaniline (H₂SO₄, KNO₃, 0°C, 77% yield).

- Brominating with CuBr₂ and tert-butyl nitrite in ACN (50°C, 2.5 hr) to yield 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.

- Substituting bromide with 4-(6-methylpyrimidin-4-yl)piperazine under microwave irradiation (120°C, 1 hr, 70% yield).

Purification : Sequential washes with NaHCO₃ and brine, followed by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Catalytic System Tuning

- Pd(OAc)₂/Ligand Systems : Adding Xantphos (10 mol%) improves coupling efficiency to 92%.

- Base Selection : DIPEA minimizes side reactions vs. TEA in HATU activations.

Analytical Characterization and Quality Control

Chromatographic Purity

| Batch | Purity (HPLC) | Yield (%) |

|---|---|---|

| 1 | 99.2 | 85 |

| 2 | 98.7 | 82 |

| 3 | 99.5 | 88 |

Spectroscopic Confirmation

- FT-IR : 1654 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N piperazine).

- ¹³C NMR : 158.9 ppm (pyrimidine C4), 55.3 ppm (OCH₃).

Q & A

Q. What strategies can validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.